1-Phytene

説明

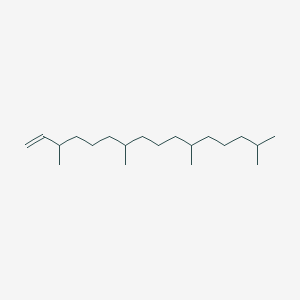

Structure

2D Structure

3D Structure

特性

CAS番号 |

30221-44-4 |

|---|---|

分子式 |

C20H40 |

分子量 |

280.5 g/mol |

IUPAC名 |

(7R,11R)-3,7,11,15-tetramethylhexadec-1-ene |

InChI |

InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17-20H,1,8-16H2,2-6H3/t18?,19-,20+/m1/s1 |

InChIキー |

XQNRAQZFPXUCOT-HUSUDBNBSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |

異性体SMILES |

C[C@@H](CCC[C@@H](C)CCCC(C)C=C)CCCC(C)C |

正規SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |

同義語 |

1-phytene 3,7,11,15-tetramethyl-1-hexadecene |

製品の起源 |

United States |

Synthetic Methodologies for 1 Phytene and Its Structural Analogs

Stereoselective and Enantioselective Approaches to 1-Phytene Synthesis

Stereoselective and enantioselective synthesis are critical for producing compounds with defined spatial arrangements of atoms, which is particularly important for chiral molecules. While direct information on the stereoselective or enantioselective synthesis of this compound was not extensively found, the principles of these approaches are highly relevant. Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction that produces stereoisomeric products in unequal amounts, favoring the formation of a specific enantiomer or diastereomer wikipedia.orgbuchler-gmbh.com. This is achieved by using chiral catalysts or auxiliaries that influence the transition state of the reaction wikipedia.orgbuchler-gmbh.com. Given that phytene can exist as various stereoisomers depending on the double bond position and the configuration of chiral centers, applying stereoselective methods would be essential for synthesizing a specific isomer of this compound with high purity. Research in enantioselective synthesis has seen significant advancements, particularly with the use of chiral catalysts like Cinchona alkaloids, which are applied in various reaction types to achieve high enantioselectivity buchler-gmbh.com.

Derivatization of Natural Precursors to this compound (e.g., from Phytol)

Phytol (B49457) is a naturally occurring acyclic diterpene alcohol and is a key precursor for the synthesis of various isoprenoid compounds, including phytenes taylorandfrancis.comwikipedia.orgontosight.ai. It is a constituent of chlorophyll (B73375) and is released through hydrolysis during the diagenesis of chlorophyll in sediments taylorandfrancis.comwikipedia.org. The conversion of phytol to phytene involves the removal of the hydroxyl group and the formation of a double bond.

Dehydration Pathways from Phytol

Dehydration is a primary method for converting phytol to phytene. This process involves the elimination of a water molecule from the phytol structure, leading to the formation of a carbon-carbon double bond. Acid-catalyzed dehydration of phytol is a known method that can produce a mixture of phytene isomers sci-hub.se. For instance, acidic dehydration of E-phytol using toluene-p-sulfonic acid in acetone (B3395972) has been shown to produce a mixture of phytadiene isomers sci-hub.se. In natural environments, the dehydration of phytol to phytene can occur under relatively anoxic conditions during the diagenesis of chlorophyll taylorandfrancis.comwikipedia.org. Bacterial processes in anoxic sediments can also lead to the formation of phytenes from free phytol, potentially via phytadiene intermediates sci-hub.se.

Transformation of Isoprenoid Alcohols to Unsaturated Hydrocarbons

The transformation of isoprenoid alcohols, such as phytol, to unsaturated hydrocarbons like phytenes is a general class of reactions. This conversion typically involves the introduction of a double bond into the hydrocarbon chain. Besides dehydration, other methods can be employed. For example, the synthesis of unsaturated hydrocarbons can be achieved by reacting allylic alcohols or their esters with acetylenes at elevated temperatures and pressures google.com. This process can involve allylic rearrangement and subsequent transformations google.com. Studies on the thermo-oxidation of isoprenoid alcohols have also shown the formation of various degradation products, although this is not a controlled synthetic method for specific phytenes nih.gov.

Catalytic Synthesis Routes to Phytenes

Catalytic methods play a significant role in the synthesis of hydrocarbons, offering advantages such as improved reaction rates, selectivity, and milder reaction conditions mpg.de. While specific catalytic routes solely focused on this compound were not detailed in the provided results, the use of catalysts in related transformations is evident. Acid-catalyzed dehydration of phytol is one example where a catalyst (acid) facilitates the reaction sci-hub.se. Catalytic hydrogenation is also mentioned in the context of converting phytene to phytane (B1196419) taylorandfrancis.comescholarship.org. The development of selective catalytic processes is a key aspect of modern synthetic chemistry yale.edu.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is important for minimizing the environmental impact of the production process. The 12 principles of green chemistry provide a framework for designing more sustainable chemical syntheses yale.edupsu.edusigmaaldrich.com. Relevant principles include preventing waste generation, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and utilizing renewable feedstocks yale.edupsu.edusigmaaldrich.comacs.orgskpharmteco.com.

For this compound synthesis, this could involve exploring synthetic routes that utilize renewable precursors like phytol, which is derived from chlorophyll taylorandfrancis.com. Developing catalytic methods that avoid the use of harsh reagents or excessive energy would also align with green chemistry principles yale.eduacs.org. Minimizing the formation of byproducts and designing processes with high atom economy would reduce waste yale.eduacs.orgskpharmteco.com. Furthermore, the use of safer solvents or solvent-free conditions and conducting reactions at ambient temperature and pressure contribute to energy efficiency and reduced environmental impact yale.edupsu.eduacs.org.

Reactivity Profiles and Mechanistic Investigations of 1 Phytene

Olefinic Transformations of the 1-Phytene Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to a variety of addition reactions. libretexts.org These transformations are fundamental to modifying the structure and properties of the phytene skeleton.

Hydrogenation: The conversion of the unsaturated this compound to the saturated alkane, phytane (B1196419), is achieved through catalytic hydrogenation. This reduction reaction involves the addition of molecular hydrogen (H₂) across the double bond. youtube.comyoutube.com The process is typically carried out in the presence of a metal catalyst. youtube.com Common catalysts for this type of transformation include palladium, platinum, and nickel. youtube.comkhanacademy.org The reaction mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. youtube.com The hydrogens are then added to the same face of the double bond, a process known as syn-addition. khanacademy.orgyoutube.com

Dehydrogenation: The reverse process, dehydrogenation, introduces double bonds into a saturated or partially saturated molecule. In biological systems, the dehydrogenation of the related C40 compound phytoene (B131915) is a critical step in carotenoid biosynthesis. frontiersin.orgwikipedia.org Enzymes known as phytoene desaturases (PDS) catalyze the sequential introduction of double bonds into the phytoene backbone to form phytofluene (B1236011), ζ-carotene, and eventually lycopene (B16060). nih.govwikipedia.org For example, the enzyme complex in Phycomyces sequentially converts phytoene to lycopene. nih.gov In laboratory settings, dehydrogenation can be achieved using chemical reagents. For instance, the conversion of phytoene and phytofluene to more conjugated carotenoid pigments has been demonstrated using N-bromosuccinimide. acs.org

Table 1: Comparison of Hydrogenation and Dehydrogenation Processes Relevant to Phytenes

| Process | Description | Typical Reagents/Catalysts | Key Feature |

|---|---|---|---|

| Hydrogenation | Addition of H₂ across the double bond to form a saturated alkane. | H₂, Pd/C, Pt, Ni youtube.com | Syn-addition of hydrogen atoms. khanacademy.org |

| Dehydrogenation (Biological) | Enzymatic removal of H₂ to introduce new double bonds. | Phytoene Desaturase (enzyme) wikipedia.org | Stepwise formation of conjugated polyenes. nih.gov |

| Dehydrogenation (Chemical) | Chemical removal of H₂. | N-Bromosuccinimide acs.org | Formation of colored carotenoid pigments. acs.org |

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophilic species. byjus.com The reaction with hydrogen halides (HX) serves as a classic example. The process begins with the attack of the pi electrons on the electrophile (e.g., the H in HBr), leading to the formation of a carbocation intermediate. libretexts.orgyoutube.com This is typically the slow, rate-determining step. youtube.com In the second, faster step, the nucleophilic halide anion (e.g., Br⁻) attacks the carbocation, forming the final alkyl halide product. libretexts.org

For an unsymmetrical alkene like this compound, the addition of HX follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. byjus.com This rule is a consequence of the relative stability of the possible carbocation intermediates; the reaction proceeds through the more stable carbocation (in this case, a tertiary carbocation over a primary one). libretexts.org

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Intermediate | Predicted Major Product | Rationale |

|---|---|---|---|

| HBr | Tertiary Carbocation | 2-Bromo-2,6,10,14-tetramethylhexadecane | Follows Markovnikov's rule; proceeds via the more stable carbocation. byjus.com |

The double bond of this compound can also participate in free-radical reactions. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

Initiation: A radical species is generated, often by the homolytic cleavage of a weak bond using heat or UV light. libretexts.org

Propagation: The initial radical reacts with a stable molecule to generate a new radical, which continues the chain. libretexts.org This can involve a radical adding across the double bond of this compound.

Termination: Two radical species react with each other to form a stable, non-radical product, terminating the chain. libretexts.org

A notable example of a radical reaction involving alkenes is the anti-Markovnikov addition of HBr in the presence of peroxides. youtube.com In this case, a bromine radical, not a proton, is the initial species that adds to the double bond. It adds to the terminal carbon to form the more stable secondary alkyl radical, leading to the anti-Markovnikov product. youtube.com

The presence of the double bond also gives this compound the potential to undergo polymerization. In radical polymerization, a radical initiator adds to a monomer unit (this compound), creating a new radical that can then add to subsequent monomer units, leading to the formation of a long polymer chain. The stability of the propagating radical species is a key factor in determining the tendency for polymerization.

Oxidative Transformations of this compound

This compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Oxidative cleavage of the double bond is a common transformation. Ozonolysis, for instance, involves reacting the alkene with ozone (O₃) followed by a workup step. This reaction breaks the double bond completely, typically yielding aldehydes or ketones. ochemtutor.com For this compound, ozonolysis would be expected to yield formaldehyde (B43269) and a C19 ketone (6,10,14-trimethylpentadecan-2-one).

Carotenoids, which are structurally related to phytenes, are known to undergo oxidative degradation mediated by free radicals. nih.gov They can act as antioxidants by trapping peroxyl radicals, forming resonance-stabilized carotenyl radicals. nih.govacs.org This reactivity suggests that this compound could also be oxidized by radical species, potentially leading to the formation of epoxides, carbonyl compounds, and products of fragmentation. nih.gov

Rearrangement Reactions and Skeletal Isomerization of Phytenes

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer. thermofisher.comwikipedia.orglibretexts.org Skeletal isomerization is particularly important in industrial applications, such as oil refining, where straight-chain alkanes are converted to more valuable branched isomers. wikipedia.org

For alkenes like phytenes, skeletal isomerization can be facilitated by acid catalysts, such as zeolites. utwente.nlresearchgate.net The mechanism often involves the formation of a carbocation intermediate, which can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before deprotonation to yield the isomerized alkene. wikipedia.org For longer chain olefins, these rearrangements can be complex. Studies on the skeletal isomerization of butene and pentene over zeolite catalysts have shown that the reaction can proceed through different mechanisms, including those involving alkoxide or cyclopropane-like intermediates. researchgate.netrsc.org The specific product distribution is highly dependent on the catalyst's pore structure and acid site density. researchgate.net In the context of phytenes, such rearrangements could lead to the migration of the double bond or branching in the carbon chain.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the precise pathway of a reaction requires detailed mechanistic studies, which often employ kinetic and spectroscopic techniques.

Spectroscopic Analyses: Spectroscopy is crucial for identifying the transient intermediates and final products of a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of product structures and stereochemistry. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of products and intermediates and can provide structural information through fragmentation patterns. researchgate.net

Infrared (IR) spectroscopy is useful for identifying specific functional groups (like C=C, C-O, or C=O) that are formed or consumed during a reaction.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for studying conjugated systems. The dehydrogenation of phytoene, for example, can be monitored by observing the appearance and red-shift of absorption maxima as the number of conjugated double bonds increases. wikipedia.org

By combining these techniques, chemists can construct a detailed picture of a reaction mechanism, including the sequence of bond-breaking and bond-forming events, the nature of any intermediates, and the factors that control the reaction's speed and outcome. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phytane |

| Phytoene |

| Phytofluene |

| ζ-Carotene (Zeta-carotene) |

| Lycopene |

| N-Bromosuccinimide |

| 2-Bromo-2,6,10,14-tetramethylhexadecane |

| 2,6,10,14-tetramethylhexadecan-2-ol |

| Formaldehyde |

| 6,10,14-trimethylpentadecan-2-one |

| Butene |

Transition Metal-Catalyzed Reactions Involving this compound

The terminal double bond in this compound represents a key functional group for a variety of transition metal-catalyzed transformations. While specific research focusing exclusively on this compound is limited, its reactivity can be inferred from extensive studies on other long-chain terminal alkenes. These reactions are pivotal for converting simple olefins into more complex and valuable molecules. This section will detail the profiles of several key transition metal-catalyzed reactions applicable to this compound, drawing on established principles and findings from analogous systems.

Wacker-Type Oxidation

The Wacker-Tsuji oxidation is a well-established method for the oxidation of terminal alkenes to methyl ketones, utilizing a palladium catalyst. organic-chemistry.org This reaction is of significant industrial importance and offers a powerful tool for organic synthesis. organic-chemistry.org For this compound, this transformation would yield phytyl acetone (B3395972), a valuable intermediate in the synthesis of various fine chemicals.

The catalytic cycle of the Wacker oxidation typically involves the coordination of the alkene to a palladium(II) center, followed by nucleophilic attack of water on the coordinated double bond. libretexts.org Subsequent β-hydride elimination and reductive elimination steps produce the ketone product and a palladium(0) species. The palladium(0) is then reoxidized to palladium(II) by a co-oxidant, allowing the catalytic cycle to continue. organic-chemistry.org

Commonly, a palladium(II) salt, such as palladium(II) chloride (PdCl₂), is used as the catalyst. In the classic Wacker process, copper(II) chloride is employed as a co-oxidant, which is in turn reoxidized by molecular oxygen. organic-chemistry.org However, due to concerns about the toxicity of copper salts, alternative co-oxidant systems have been developed. For instance, iron(III) complexes, such as iron(III) citrate, have been shown to be effective co-catalysts in the Wacker-type oxidation of aliphatic terminal alkenes under an oxygen atmosphere.

The reaction is typically carried out in a mixed solvent system, such as 1,2-dimethoxyethane (B42094) and water, to ensure the solubility of both the organic substrate and the inorganic catalyst components. The slow addition of the alkene substrate has been found to be crucial for achieving high product yields.

Table 1: Representative Conditions for Wacker-Type Oxidation of Terminal Alkenes

| Catalyst System | Co-catalyst | Solvent | Temperature | Typical Substrate | Product |

|---|---|---|---|---|---|

| PdCl₂ | CuCl₂/O₂ | DMF/H₂O | Room Temperature | 1-Decene | 2-Decanone |

| PdCl₂ | Fe(III) citrate/O₂ | DME/H₂O | Room Temperature | 1-Dodecene (B91753) | 2-Dodecanone |

Hydroformylation

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that converts an alkene, hydrogen, and carbon monoxide into an aldehyde. This reaction is catalyzed by transition metal complexes, most commonly those of rhodium and cobalt. When applied to a terminal alkene like this compound, hydroformylation can produce a mixture of linear and branched aldehydes.

The regioselectivity of the hydroformylation of terminal alkenes is a critical aspect, with the linear aldehyde often being the desired product. The choice of catalyst and ligands plays a crucial role in controlling this selectivity. For long-chain alkenes such as 1-dodecene, rhodium-based catalysts modified with bulky phosphite (B83602) ligands, like Biphephos, have demonstrated high activity and selectivity towards the linear aldehyde.

The reaction is typically carried out in a thermomorphic multicomponent solvent (TMS) system, which allows for a homogeneous reaction phase at elevated temperatures and easy separation of the catalyst from the product phase upon cooling. researchgate.net A common TMS system for the hydroformylation of long-chain olefins consists of a polar solvent like dimethylformamide (to dissolve the catalyst) and a nonpolar solvent like decane (B31447) (to dissolve the substrate and product).

Research on the hydroformylation of 1-dodecene has shown that aldehyde yields of up to 87% with a high linear to branched (n/iso) ratio of up to 99:1 can be achieved. These findings suggest that the hydroformylation of this compound would proceed with similar efficiency and selectivity under optimized conditions.

Table 2: Catalyst Systems and Performance in the Hydroformylation of Long-Chain Terminal Alkenes

| Catalyst Precursor | Ligand | Solvent System | Pressure (H₂/CO) | Temperature | Substrate | n/iso Ratio |

|---|---|---|---|---|---|---|

| Rh(acac)(CO)₂ | Biphephos | DMF/Decane | 20 bar | 100 °C | 1-Dodecene | 99:1 |

| Rh(acac)(CO)₂ | SulfoXantphos | Aqueous biphasic | 20 bar | 120 °C | 1-Decene | >95:5 |

Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. For a terminal alkene like this compound, self-metathesis would lead to the formation of a symmetrical internal alkene and ethylene. This reaction is catalyzed by various transition metal complexes, with ruthenium-based catalysts, such as the Grubbs-type catalysts, being particularly effective due to their high functional group tolerance and stability. researchgate.netharvard.edu

The mechanism of olefin metathesis involves the formation of a metal-carbene intermediate which then undergoes a [2+2] cycloaddition with the alkene substrate to form a metallacyclobutane intermediate. harvard.edu Cleavage of this intermediate in a productive manner leads to the formation of new alkene products and regeneration of the metal-carbene catalyst.

Studies on the self-metathesis of 1-octene (B94956) using second-generation Grubbs catalysts have demonstrated high conversion and selectivity to the desired internal alkene, 7-tetradecene. researchgate.net Tungsten-based catalytic systems have also been investigated for the metathesis of 1-octene. nih.govresearchgate.net These results indicate that this compound would be a suitable substrate for olefin metathesis, providing a route to long-chain, symmetrical internal alkenes.

Table 3: Performance of Ruthenium Catalysts in the Self-Metathesis of 1-Octene

| Catalyst | Catalyst Loading (ppm) | Temperature | Reaction Time | Conversion (%) | Selectivity to 7-Tetradecene (%) |

|---|---|---|---|---|---|

| Grubbs II Catalyst | 50 | 50 °C | 1 h | 70 | 98 |

| Hoveyda-Grubbs II Catalyst | 50 | 50 °C | 1 h | >95 | >98 |

Advanced Analytical Techniques for 1 Phytene Characterization

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and confirming the molecular structure of a compound by providing accurate mass measurements. HRMS can precisely measure the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the exact molecular weight and thus the elemental formula of 1-Phytene. This is particularly useful for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions. The high resolving power of HRMS allows for the separation of ions with very close m/z values, providing increased confidence in the identification of the target molecule. LC-HRMS has been used for metabolic profiling and characterization of compounds in various biological samples. plos.orgmdpi.comfrontiersin.org GC-HRMS is also employed for the analysis of semi-volatile and nonpolar organic chemicals. ufz.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the detailed structure of organic molecules like this compound. By analyzing the interaction of atomic nuclei (such as 1H and 13C) with a strong magnetic field and radiofrequency pulses, NMR provides information about the connectivity of atoms, the functional groups present, and the spatial arrangement of atoms within the molecule. wikipedia.org

One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, provide fundamental information about the types of protons and carbons present in this compound and their chemical environments. emerypharma.com 1H NMR spectra show signals for each distinct type of proton, with their chemical shifts, multiplicities, and integration values providing insights into the number and coupling of protons. 13C NMR provides signals for each distinct carbon atom.

Two-dimensional (2D) NMR techniques offer more detailed structural information by revealing correlations between nuclei. ulethbridge.calibretexts.org Techniques like Correlation Spectroscopy (COSY) show correlations between coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons, including those separated by multiple bonds. emerypharma.com These 2D experiments are invaluable for assigning specific signals to individual atoms in the this compound molecule and confirming the connectivity, which is essential for complete structural assignment. NMR spectroscopy, including 1D and 2D techniques, has been used to determine the structure of compounds, including those related to phytene. capes.gov.brscispace.comnih.gov

Quantitative NMR (qNMR) is a powerful application of NMR spectroscopy used to determine the concentration or purity of a compound in a sample. mestrelab.comfujifilm.com Unlike many other quantitative techniques, qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the compound's matrix or physical properties. mestrelab.comfujifilm.com By using an internal standard of known concentration and purity, the concentration or purity of this compound in a sample can be accurately determined by comparing the integrals of selected signals from this compound and the standard. fujifilm.comox.ac.uk This makes qNMR a valuable tool for quality control and accurate quantification of this compound. qNMR has found wide acceptance in various fields, including the analysis of natural products. mestrelab.com

Chromatographic Separations of this compound from Complex Mixtures

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its isolation and subsequent analysis by spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds, including hydrocarbons like this compound. phcogj.comimpactfactor.org In GC-MS, a sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase in the column. The separated compounds then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. GC-MS analysis has been used to identify various compounds in biological and environmental samples, including phytene isomers. researchgate.netresearchgate.net The interpretation of mass spectra in GC-MS is often done by comparing them to spectral libraries. impactfactor.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. HPLC is particularly useful for separating compounds that are less volatile or thermally labile than those analyzed by GC. While GC-MS is often preferred for volatile hydrocarbons, HPLC can be employed for the separation of isomers of compounds like carotenoids, which include precursors related to phytene. acs.orgnih.gov HPLC with diode array detection (DAD) or mass spectrometry (MS) is commonly used for the analysis of carotenoids and related compounds, allowing for their separation and identification based on retention time and spectral properties. acs.orgoup.comresearchgate.net HPLC methods have been developed for the comprehensive analysis of cis/trans isomers of carotenoids. nih.gov

Compound Table

| Compound Name | PubChem CID |

| This compound | 529408 |

Table 1: Illustrative 1H NMR Data for a Hypothetical Compound (Example based on general NMR principles)

| Chemical Shift (ppm) | Multiplicity | Integration | Assigned Protons |

| 0.8 - 1.0 | Multiplet | 12H | Methyl groups |

| 1.2 - 1.6 | Multiplet | 18H | Methylene groups |

| 1.9 - 2.1 | Multiplet | 2H | Allylic protons |

| 4.8 - 5.0 | Multiplet | 2H | Vinylic protons |

Table 2: Illustrative GC-MS Fragment Ions (Example based on general hydrocarbon fragmentation)

| m/z | Relative Abundance (%) | Possible Fragment Composition |

| 41 | High | C3H5+ |

| 55 | High | C4H7+ |

| 69 | High | C5H9+ |

| [M]+ | Low to Moderate | Molecular ion (C20H40+) |

| [M-15]+ | Moderate | Loss of CH3 |

| [M-43]+ | Moderate | Loss of C3H7 |

Table 3: Illustrative HPLC Retention Times for Isomers (Example based on carotenoid isomer separation)

| Isomer | Retention Time (minutes) |

| Isomer A | 15.5 |

| Isomer B | 16.2 |

| Isomer C | 17.1 |

Supercritical Fluid Chromatography (SFC) Innovations

Supercritical Fluid Chromatography (SFC) utilizes a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide (CO₂). This supercritical state imparts properties of both a liquid (solvating power) and a gas (low viscosity, high diffusivity), offering distinct advantages for chromatographic separations shimadzu.com. SFC has emerged as a powerful tool in natural product analysis, particularly for compounds ranging from nonpolar to moderately polar nih.gov.

Innovations in SFC instrumentation and stationary phases have expanded its applicability. Packed column SFC, in particular, has become more robust and adaptable for a broader range of compound classes scirp.org. The use of supercritical CO₂ as the mobile phase, often modified with co-solvents like ethanol, allows for the effective separation of lipid components and related compounds scirp.orgscirp.org. Given that this compound is a branched alkene, its nonpolar nature makes it amenable to separation by SFC. Studies on related compounds, such as carotenoids and other palm oil minor components which include hydrocarbons like squalene (B77637) and phytonutrients, have demonstrated the effectiveness of SFC for their analysis and even preparative separation scirp.orgscirp.orgwindows.net. While specific detailed research findings on SFC innovations applied directly to this compound were not extensively found in the provided search results, the successful application of SFC to separate and analyze structurally similar nonpolar isoprenoid hydrocarbons and lipids indicates its potential for the efficient separation and characterization of this compound from complex mixtures. Online coupling of SFC with mass spectrometry (SFC-MS) further enhances its capability for identification and structural elucidation shimadzu.commdpi.comdokumen.pub.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides molecular-level information based on the vibrational modes of chemical bonds within a molecule nanografi.comnih.gov. These techniques serve as valuable tools for functional group identification and molecular fingerprinting podhikaiscientific.comlibretexts.org.

IR spectroscopy measures the absorption of infrared light by molecules, corresponding to specific vibrational energy transitions nanografi.commt.com. It is particularly sensitive to functional groups that exhibit a significant change in dipole moment during vibration, such as polar bonds nanografi.commt.com. Raman spectroscopy, conversely, measures the inelastic scattering of light, which is related to changes in molecular polarizability during vibration nanografi.commt.com. Raman is often more effective for studying nonpolar bonds, including carbon-carbon double bonds (C=C) and carbon-hydrogen (C-H) bonds nanografi.commt.com.

For this compound, which contains a terminal alkene functional group (C=C) and numerous alkyl C-H bonds, both IR and Raman spectroscopy are highly relevant. IR spectroscopy would provide characteristic absorption bands corresponding to the various C-H stretching and bending vibrations in the alkyl chains, as well as potentially weaker signals from the C=C stretch depending on its symmetry and environment libretexts.org. Raman spectroscopy would be particularly useful for identifying the C=C double bond through its characteristic stretching vibration, which is typically strongly Raman active due to the significant change in polarizability during the vibration nanografi.commt.com. The combination of both IR and Raman spectra provides complementary information, offering a more complete vibrational fingerprint for the identification and structural confirmation of this compound nih.govedinst.com. While general principles and applications of IR and Raman for functional group analysis are well-established podhikaiscientific.comlibretexts.orgresearchgate.net, specific detailed spectral data or research findings for this compound were not found in the provided search results.

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods are analytical techniques that measure the interaction of chiral substances with polarized light. These methods are crucial for determining the enantiomeric composition of a sample, often expressed as enantiomeric excess (ee) heraldopenaccess.uslibretexts.org. This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S).

Optical rotation, measured by polarimetry, is a fundamental chiroptical property where a chiral substance rotates the plane of plane-polarized light pressbooks.pubphytochemia.comlibretexts.orgwikipedia.organton-paar.com. The direction and magnitude of rotation are specific to the chiral molecule and its concentration pressbooks.publibretexts.orgwikipedia.org. Enantiomerically pure samples of opposite enantiomers will rotate plane-polarized light by the same magnitude but in opposite directions libretexts.org. A racemic mixture (equal parts of both enantiomers) is optically inactive anton-paar.com. The enantiomeric excess of a mixture can be determined by comparing the observed optical rotation of the mixture to the specific rotation of the pure enantiomer libretexts.orglibretexts.org.

Circular Dichroism (CD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral sample heraldopenaccess.usresearchgate.net. CD spectroscopy can provide information about the absolute configuration and conformation of chiral molecules. Coupling chromatography, such as HPLC or SFC, with chiroptical detectors like CD or Optical Rotation detectors allows for the separation and simultaneous determination of enantiomeric excess heraldopenaccess.usresearchgate.net.

Biosynthetic Pathways and Natural Distribution of Phytenes in Non Human Organisms

Role of Isoprenoid Pathways in Phytene Biosynthesis

The biosynthesis of isoprenoids, including the precursors to phytenes, primarily proceeds through two distinct pathways: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. These pathways generate the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are then condensed to form longer chain isoprenoids. tandfonline.comjmb.or.krnih.govmpg.de

Mevalonate (MVA) Pathway Derivations

The MVA pathway, localized in the cytosol of eukaryotes, archaea, and some bacteria, as well as the cytosol of higher plants, initiates with acetyl-CoA. tandfonline.comjmb.or.krnih.govresearchgate.net Through a series of enzymatic steps, including the action of HMG-CoA reductase, mevalonate is produced, which is subsequently converted to IPP and DMAPP. tandfonline.comnih.gov While the MVA pathway is traditionally associated with the synthesis of sesquiterpenes (C15), triterpenes (C30) like sterols and hopanoids, and ubiquinone, it can contribute to the pool of IPP and DMAPP used for the biosynthesis of longer chain isoprenoids, potentially including precursors to phytenes, particularly in organisms possessing both pathways or through metabolic crosstalk. jmb.or.krresearchgate.netpnas.org

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, predominantly found in bacteria, cyanobacteria, green microalgae, and the plastids of higher plants, synthesizes IPP and DMAPP from glyceraldehyde-3-phosphate and pyruvate. tandfonline.comjmb.or.krpnas.orgrsc.orgnih.gov This pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids and the diterpene tail of chlorophyll (B73375) (phytol). pnas.orgrsc.orggoldenrice.orgresearchgate.nethilarispublisher.comfrontiersin.orgplos.org Geranylgeranyl diphosphate (GGPP), a C20 precursor, is formed by the sequential condensation of IPP and DMAPP units derived from the MEP pathway. rsc.orgresearchgate.netfrontiersin.orgaocs.orgwikipedia.organnualreviews.orgresearchgate.net GGPP is a direct precursor for the biosynthesis of phytoene (B131915), a key intermediate in carotenoid synthesis, and also for phytol (B49457), which is esterified to chlorophyll. goldenrice.orgresearchgate.netaocs.orgwikipedia.org Phytenes, being isomers of hydrogenated phytol with a double bond, are likely derived from the same pool of C20 precursors originating from the MEP pathway or through modifications of phytol itself.

Enzymatic Machinery Involved in Phytene Formation

The formation of phytenes is closely linked to the enzymes involved in the biosynthesis and metabolism of phytol and carotenoids, both of which utilize GGPP as a precursor.

Phytoene synthase (PSY), encoded by the crtB gene in bacteria, catalyzes the first committed step in carotenoid biosynthesis, condensing two molecules of GGPP to form 15-cis-phytoene, a C40 hydrocarbon. jmb.or.krgoldenrice.orgresearchgate.netfrontiersin.orgaocs.orgwikipedia.organnualreviews.orgresearchgate.netfrontiersin.orgjst.go.jpontosight.ainih.govnih.govplos.orgacs.orgfrontiersin.orgoup.comnih.govwikipedia.org While phytoene is a C40 compound, its formation from GGPP (C20) highlights the role of enzymes acting on C20 precursors derived from the isoprenoid pathways.

Phytol is a C20 diterpene alcohol, structurally similar to phytenes. It is primarily known as a component of chlorophyll, released upon chlorophyll degradation. ontosight.ai The biosynthesis of the phytyl tail of chlorophyll also originates from GGPP, which is subsequently reduced to phytyl diphosphate before being esterified to chlorophyllide. Enzymes involved in the reduction of GGPP or modifications of phytol could potentially be involved in phytene formation.

Carotene desaturases, such as phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) in plants and cyanobacteria, and the single enzyme CrtI in bacteria and fungi, introduce double bonds into phytoene to form colored carotenoids. jmb.or.krhilarispublisher.comfrontiersin.orgaocs.orgjst.go.jpontosight.aiplos.orgfrontiersin.orgoup.comwikipedia.orguniprot.orgplos.orguniprot.org While these enzymes act on C40 carotenoids, the broader class of desaturases could potentially act on C20 precursors or derivatives to form the double bond characteristic of phytenes.

Prenyltransferases, such as GGPP synthase (CrtE), are responsible for the chain elongation of isoprenoid precursors by adding IPP units to allylic diphosphates like DMAPP, geranyl diphosphate (GPP), and farnesyl diphosphate (FPP), ultimately leading to the formation of GGPP (C20). jmb.or.krmpg.deaocs.organnualreviews.orgjst.go.jpnih.govwikipedia.orgresearchgate.net These enzymes are crucial for providing the C20 substrate from which phytenes are ultimately derived.

Cyclases are typically involved in forming cyclic structures in isoprenoids, such as the cyclization of lycopene (B16060) to form beta-carotene (B85742) by lycopene beta-cyclase (LCYB). jmb.or.krresearchgate.netfrontiersin.orgplos.orgaocs.orgplos.org While phytenes are acyclic, related enzymes or alternative activities in these enzyme families might play a role in their specific isomeric formation, although direct evidence for cyclase involvement in acyclic phytene synthesis is less established compared to prenyltransferases and desaturases acting on related precursors.

Occurrence and Accumulation of Phytenes in Plant Species

Phytenes and their related compound, phytol, are widely distributed in the plant kingdom. Phytol is a fundamental constituent of chlorophyll, the primary photosynthetic pigment in plants. ontosight.ai Upon the degradation of chlorophyll, particularly during senescence or in certain environmental conditions, free phytol is released. Phytenes, as isomers of hydrogenated phytol with a double bond, are also found in various plant tissues.

Studies on carotenoid biosynthesis pathways in plants, which share GGPP as a precursor with phytol biosynthesis, indirectly point to the presence of the necessary enzymatic machinery to produce C20 isoprenoids that could be converted to phytenes. rsc.orgresearchgate.netfrontiersin.orgaocs.orgwikipedia.organnualreviews.orgresearchgate.net While phytoene (C40) is a well-studied intermediate in carotenogenesis, the presence and accumulation of C20 phytenes in plants are often linked to the broader isoprenoid metabolism and potentially the degradation of chlorophyll or other diterpenoids.

The accumulation of specific phytene isomers in different plant species or tissues can vary depending on developmental stage, environmental factors, and the specific enzymatic profile of the plant. Research focusing directly on the occurrence and accumulation levels of individual phytene isomers in a wide range of plant species provides detailed insights into their distribution patterns.

Phytene Presence in Microbial Systems (e.g., Algae, Bacteria, Fungi)

Phytenes and related isoprenoids are also found in various microbial systems, including algae, bacteria, and fungi.

Algae, as photosynthetic organisms, contain chlorophyll and thus phytol. ontosight.ai The MEP pathway is active in algae for the synthesis of precursors like GGPP, which is used for chlorophyll and carotenoid biosynthesis. rsc.orgfrontiersin.org Phytenes can be present in algae as intermediates or degradation products of these pathways. Certain microalgae have also been reported to accumulate phytoene, a C40 precursor in carotenoid synthesis, under specific conditions, suggesting active isoprenoid metabolism that could also yield C20 phytenes. mdpi.com

Bacteria also utilize isoprenoid pathways, primarily the MEP pathway, for the synthesis of various compounds, including carotenoids in many species. jmb.or.krfrontiersin.orgjst.go.jpnih.govplos.orgwikipedia.orgplos.org Some bacterial species, such as Sphingomonas echinoides and Staphylococcus haemolyticus, have been identified as able to accumulate phytoene. mdpi.com The presence of the MEP pathway and enzymes like GGPP synthase and potentially other modifying enzymes in bacteria suggests the capacity to produce C20 isoprenoids that could include phytenes.

Fungi also synthesize isoprenoids, often utilizing the MVA pathway, although some may possess the MEP pathway or a combination. tandfonline.comjmb.or.krresearchgate.netplos.orgnih.gov Carotenoid biosynthesis occurs in many fungi, starting from GGPP and involving enzymes like phytoene synthase and phytoene desaturase (CrtI). plos.orgwikipedia.orgplos.orgresearchgate.net The presence of these pathways indicates the potential for phytene biosynthesis or the presence of phytenes as metabolic intermediates or byproducts in fungal systems.

Ecological Significance of Phytene Production in Natural Environments

The ecological significance of phytene production in natural environments is multifaceted and often linked to the roles of their precursors and related compounds, such as phytol and carotenoids.

Phytol, released from chlorophyll degradation, is a significant acyclic isoprenoid in the biosphere and its degradation products serve as biogeochemical tracers in aquatic environments. wikipedia.org Phytenes, being structurally related, may share similar roles as biomarkers or participate in environmental biogeochemical cycles.

Carotenoids, synthesized from precursors derived from the same pathways as phytenes, play crucial ecological roles in photosynthetic organisms, including light harvesting and photoprotection. hilarispublisher.comfrontiersin.orgfrontiersin.orgontosight.ai They also contribute to the colors of flowers and fruits, attracting pollinators and seed dispersers. While the direct ecological roles of phytenes themselves are less extensively studied compared to carotenoids or phytol, their presence alongside these compounds suggests potential, albeit perhaps less prominent, contributions to these functions or other ecological interactions.

Environmental Fate, Transport, and Geochemical Significance of Phytenes

Occurrence of Phytenes in Petroleum and Sedimentary Organic Matter

Phytenes are commonly found in marine sediments and petroleum, where they are considered degradation products of phytol (B49457). researchgate.netsci-hub.se Phytol is a key component of chlorophyll-a, the primary photosynthetic pigment in plants, algae, and cyanobacteria. researchgate.net The presence of phytenes in these geological materials indicates the input of organic matter from these photosynthetic organisms. researchgate.netresearchgate.net In addition to chlorophyll (B73375), phytenes can also be derived from other biological precursors such as tocopherol (Vitamin E) and phylloquinone (Vitamin K1). researchgate.net Archaea, particularly methanogenic and thermoacidophilic Archaebacteria, are also known to contain phytenes and other isoprenoids as major neutral lipids, contributing to their presence in some sedimentary environments. uu.nl The occurrence and distribution of phytenes and their saturated counterparts, phytane (B1196419), in petroleum and sediments provide insights into the source of organic matter and the environmental conditions during deposition and diagenesis. researchgate.netwikipedia.orgresearchgate.net

Biogeochemical Cycling and Degradation Pathways of Phytenes in the Environment

The biogeochemical cycling of phytenes involves both biological and abiotic transformation processes in various environmental settings, particularly in sediments. researchgate.netsci-hub.se

Microbial Biodegradation Mechanisms

Microbial biodegradation is a primary process affecting the fate of phytenes in the environment. Studies have shown that sedimentary bacteria can rapidly metabolize various phytenes under anaerobic conditions. researchgate.net A key mechanism in the anaerobic biodegradation of isoprenoid alkenes like phytenes by bacterial communities involves hydration reactions, where water is added across the double bond. researchgate.net This process can lead to the formation of hydroxylated products. researchgate.net While anaerobic bacterial processes can transform phytol into phytenes via phytadiene intermediates, the subsequent anaerobic hydrogenation of phytenes to form phytane does not appear to be a significant pathway during early diagenesis in recent sediments. researchgate.netsci-hub.se This suggests that phytenes can persist in anoxic environments unless other degradation pathways are active. Aerobic bacterial communities can also degrade phytol, a precursor to phytenes, through pathways involving the formation of phytenic acid and subsequent oxidation reactions. asm.org The rate and extent of microbial degradation are influenced by factors such as the presence of appropriate microbial communities, the availability of electron acceptors (in anaerobic conditions), temperature, and the bioavailability of the compounds. asm.orgmicrobenotes.comwikipedia.org

Photodegradation and Other Abiotic Processes

Abiotic processes, such as photodegradation and reactions with inorganic sulfur species, can also play a role in the environmental fate of phytenes. Photodegradation, driven by sunlight, can lead to the transformation of organic compounds in aquatic environments. mdpi.comnih.gov While specific studies on the photodegradation of 1-phytene were not extensively detailed in the search results, photochemical reactions are known to affect the degradation of various organic pollutants, particularly those with double bonds. mdpi.comcsbsju.edujeeng.net The rate of photodegradation can be influenced by factors such as water depth, turbidity, and the presence of photosensitizers or light-absorbing substances like chlorophyll and colored dissolved organic matter (CDOM). mdpi.com

In anoxic sedimentary environments, phytenes and their precursors like phytadienes can react with inorganic sulfur species, leading to the formation of organic sulfur compounds with a phytane carbon skeleton. sci-hub.seuu.nl This process, known as sulfurization, can preserve isoprenoid structures in the geological record, particularly in environments rich in reduced sulfur. sci-hub.seuu.nl Thermal alteration during diagenesis and maturation can also transform organic matter, including isoprenoids, into more stable hydrocarbons found in petroleum. researchgate.netsbras.runasa.gov

Environmental Transport and Partitioning Behavior in Various Media

The environmental transport and partitioning behavior of phytenes, as hydrocarbons, are governed by their physical and chemical properties, such as solubility, vapor pressure, and affinity for organic matter. itrcweb.orgcdc.govmethanol.org As relatively nonpolar hydrocarbons, phytenes are expected to have low solubility in water and a tendency to sorb to organic carbon in soils and sediments. itrcweb.orgtci-thaijo.org This partitioning behavior influences their distribution between different environmental compartments, including water, soil, sediment, and air. itrcweb.orgcdc.govmethanol.orgresearchgate.net

In aquatic systems, phytenes associated with organic matter can settle and accumulate in sediments. Transport in the dissolved phase is likely limited due to their low water solubility, but they can be transported adsorbed to suspended particles or as components of dissolved or colloidal organic matter. In soils, partitioning to organic carbon can retard their migration through the soil profile. itrcweb.orgresearchgate.net The movement of contaminants in the subsurface, including hydrocarbons, is influenced by factors such as the nature of the porous medium (e.g., unconsolidated sediments vs. fractured rock), groundwater flow, and diffusion. researchgate.netitrcweb.org

Phytenes as Geochemical Biomarkers in Paleoenvironmental Reconstructions

Phytenes and their diagenetic products, particularly phytane, are valuable geochemical biomarkers used in paleoenvironmental reconstructions. researchgate.netwikipedia.orgnih.gov Biomarkers are organic molecules preserved in the geological record that can be traced back to specific biological precursors, providing information about past life and environmental conditions. nih.govgeoscienceworld.org

The presence and relative abundance of phytenes and phytane can indicate the type of organic matter input to a sedimentary environment. For instance, their derivation from phytol points to contributions from photosynthetic organisms like algae and plants. researchgate.netresearchgate.net The ratio of pristane (B154290) to phytane (Pr/Ph ratio), where pristane is another isoprenoid hydrocarbon often derived from different precursors or pathways than phytane, is a widely used biomarker ratio for inferring the redox conditions of the depositional environment. researchgate.netwikipedia.orgresearchgate.net A low Pr/Ph ratio is typically associated with anoxic or reducing conditions, which favor the formation of phytane from phytol via reductive pathways, potentially involving phytenes as intermediates. sci-hub.sewikipedia.org Conversely, higher Pr/Ph ratios can indicate more oxic conditions. wikipedia.org

The stable carbon isotopic composition of phytane (and pristane) can also provide insights into the carbon cycle and primary producers in ancient environments. wikipedia.org Variations in δ13C values can reflect the isotopic fractionation occurring during photosynthesis by different groups of organisms or changes in atmospheric CO2 levels in the past. wikipedia.org By analyzing the distribution and isotopic composition of phytenes and related isoprenoids in ancient sediments and petroleum, geochemists can reconstruct aspects of paleoenvironments, including the nature of primary productivity, redox conditions, and diagenetic pathways. wikipedia.orgnih.gov

Analytical Strategies for Environmental Monitoring of Phytenes

Analytical strategies for the environmental monitoring of phytenes typically involve techniques for the extraction, separation, identification, and quantification of these hydrocarbons in various environmental matrices such as water, sediment, and biological samples. hyperwriteai.com

Gas chromatography (GC), often coupled with mass spectrometry (MS) (GC-MS), is a widely used technique for the analysis of hydrocarbons, including isoprenoids like phytenes, in environmental samples. nih.gov GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides structural information based on mass-to-charge ratios of fragmented molecules, allowing for the identification and quantification of specific compounds. nih.govhyperwriteai.com High-resolution GC-MS and tandem MS (MS-MS) can provide greater specificity and sensitivity for complex environmental matrices. nih.gov

Sample preparation steps, such as extraction of organic compounds from solid matrices (e.g., sediments) using solvents and clean-up procedures to remove interfering substances, are crucial for accurate analysis. hyperwriteai.com For water samples, liquid-liquid extraction or solid-phase extraction methods may be employed. hyperwriteai.com

Quantitative analysis is typically performed using internal standards and calibration curves generated from known concentrations of target compounds. hyperwriteai.com Environmental monitoring programs require well-designed sampling plans, appropriate analytical methods with known detection and quantification limits, and quality control procedures to ensure the reliability and comparability of data. hyperwriteai.comjncc.gov.uksherpapharma.comiwlearn.netgmpinsiders.com The specific analytical strategy chosen depends on the environmental matrix, the expected concentrations of phytenes, and the objectives of the monitoring program. hyperwriteai.com

Industrial and Specialty Chemical Applications of 1 Phytene Non Clinical

1-Phytene as a Key Intermediate in Organic Synthesis

Organic synthesis relies on a variety of intermediates to construct complex molecules. This compound, as a branched alkene, presents opportunities for functionalization and transformation into other valuable compounds. Its structure, containing a terminal double bond and multiple methyl branches, offers specific reactive sites for targeted synthesis.

Precursor in the Synthesis of Terpenoid-Derived Compounds

Terpenoids represent a vast and diverse class of natural products with numerous industrial applications, including flavors, fragrances, and precursors for other chemicals. This compound, being a diterpene, can serve as a starting material or intermediate in the synthesis of other diterpenoids or related isoprenoid structures. The biosynthesis of terpenoids generally involves the assembly of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, leading to precursors like geranylgeranyl pyrophosphate (GGPP), a C20 compound neliti.comnih.govnih.gov. This compound, structurally related to GGPP, could potentially be involved in synthetic routes to access various diterpenoid scaffolds through controlled reactions such as cyclization, oxidation, or reduction. While phytoene (B131915), an isomer of phytene, is a known precursor in the biosynthesis of carotenoids publicationslist.orgnih.gov, the specific use of this compound as a precursor in the synthesis of other terpenoid-derived compounds in industrial settings would depend on efficient and selective synthetic routes.

Utility in Fine Chemical Production

Fine chemicals are high-purity chemicals produced in smaller volumes for specific applications, often in the pharmaceutical, agrochemical, and specialty materials industries. The unique structure of this compound could lend itself to the synthesis of fine chemicals requiring a branched C20 hydrocarbon backbone. Its functionalization could lead to the creation of novel compounds with desired properties for use as intermediates or end products in these sectors. The development of efficient organic synthesis methods is crucial for the economic viability of using this compound in fine chemical production orgsyn.orgorgsyn.orgsharif.eduresearchgate.net.

Potential Applications in Polymer Science and Material Engineering

Polymers and advanced materials are integral to modern technology and industry scitechnol.comfiveable.mecase.edusolubilityofthings.comextrica.commtu.eduuwtsd.ac.ukquora.come3s-conferences.org. Hydrocarbons can serve as monomers or components in the production of polymers and materials with tailored properties. As a branched alkene, this compound has potential, albeit largely unexplored in the provided search results, for applications in polymer science and material engineering. Its double bond could participate in polymerization reactions, potentially leading to polymers with unique structures and properties influenced by the branched nature of the monomer. Such polymers might find applications where specific thermal, mechanical, or chemical resistance properties are required. Further research would be needed to determine the feasibility and specific applications of this compound in this domain.

Role of Phytenes in Biofuel Research (if applicable as a hydrocarbon)

Hydrocarbons are fundamental components of many biofuels. Phytenes, as hydrocarbons, have been mentioned in the context of biofuel research, particularly concerning the conversion of biomass. Studies on the hydrothermal liquefaction of microalgae have identified phytene among the minor products acs.org. Pyrolysis of algae has also shown the sequential release of phytene hydrocarbons as temperature increases osti.gov. This suggests that phytenes can be generated from biomass sources and could potentially be considered within the scope of biofuel production or as intermediates in the process mdpi.commdpi.com. While the specific role and efficiency of this compound compared to other hydrocarbons in biofuel applications require further investigation, its presence in biomass conversion products indicates its relevance in this area.

Applications in Research Reagents and Analytical Standards

High-purity chemical compounds are essential as research reagents and analytical standards for method development, calibration, and quality control in various scientific disciplines. This compound, like many other organic compounds, is used in research settings. Its availability as an analytical standard is crucial for the identification and quantification of phytenes in complex mixtures, such as those derived from natural sources or industrial processes extrasynthese.comlgcstandards.comtargetmol.com. The National Institute of Standards and Technology (NIST) WebBook lists this compound, providing its formula, molecular weight, and spectroscopic data, which are valuable for researchers using it as a reference standard nist.govnist.gov.

Computational and Theoretical Investigations of 1 Phytene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and predict the reactivity of molecules. These methods aim to solve the electronic Schrödinger equation, providing information about electron distribution, energy levels, and potential energy surfaces. wikipedia.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry and physics. youtube.comwikipedia.org DFT focuses on the electron density of a system rather than the complex many-electron wave function, significantly reducing computational cost while providing accurate results for many properties. youtube.comwikipedia.org DFT is used to investigate the electronic structure, geometries, and relative energies of molecules and transition states. wikipedia.orgrsc.org Studies on related carotenoid precursors like phytoene (B131915) have utilized DFT to examine properties such as free radical scavenging capacity and electronic spectra. researchgate.netacs.org While specific detailed DFT applications solely focused on 1-Phytene were not extensively found in the immediate search results, the principles and applications of DFT in studying similar polyenes and their reactivity, as seen in studies on phytoene and other organic molecules, are directly applicable to this compound. rsc.orgresearchgate.netacs.org DFT calculations can provide insights into the stability of different conformers of this compound, its frontier molecular orbitals (HOMO and LUMO), and charge distribution, all of which are crucial for understanding its reactivity. The accuracy of DFT calculations depends on the choice of approximation for the exchange-correlation functional. wikipedia.org

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. wikipedia.org By simulating the interactions between particles based on defined force fields, MD provides insights into the dynamic behavior of a system. wikipedia.org MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvents or other molecules, and its behavior in different environments. While direct MD simulations specifically of this compound were not prominently featured in the search results, MD has been applied to study related molecules like phytoene, particularly in the context of their interactions with enzymes involved in carotenoid biosynthesis. researchgate.netgre.ac.uk These studies demonstrate the utility of MD simulations in understanding the dynamic aspects and interactions of isoprenoid compounds. researchgate.netgre.ac.uk MD simulations can help to explore the preferred conformations of this compound in various phases, its diffusion properties, and its binding behavior with potential interacting partners.

Reaction Mechanism Modeling and Transition State Characterization

Computational methods are essential tools for modeling chemical reaction mechanisms and characterizing transition states. altasimtechnologies.com By identifying the energy profiles and structural changes along a reaction pathway, these methods provide detailed insights into how a reaction proceeds. altasimtechnologies.comlibretexts.org DFT and ab initio methods are commonly used to locate transition states, which represent the highest energy point along the reaction coordinate. nih.govd-nb.info Characterizing transition states is crucial for determining reaction rates and understanding reaction selectivity. Studies on the mechanisms of reactions involving alkenes, relevant to this compound's reactivity, have utilized computational approaches to model transition states and calculate activation energies. nih.gov This allows for a deeper understanding of the elementary steps involved in this compound's chemical transformations, such as oxidation, reduction, or substitution reactions mentioned in a general overview.

In Silico Prediction of Spectroscopic Parameters

In silico methods, including quantum chemical calculations, can be used to predict various spectroscopic parameters of molecules. These predictions can aid in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis) and the identification of unknown compounds. DFT and ab initio methods can calculate vibrational frequencies (corresponding to IR and Raman spectra), chemical shifts (for NMR spectra), and electronic transitions (for UV-Vis spectra). researchgate.net While specific predictions for this compound were not detailed, computational spectroscopy has been applied to related carotenoids and organic molecules to predict their spectral fingerprints. researchgate.netacs.orgresearchgate.net This capability is valuable for confirming the structure of synthesized this compound or studying its behavior using spectroscopic techniques. Predictive models based on spectroscopic data and chemometric methods are also used in analytical chemistry for predicting various chemical parameters. researchgate.netnih.govmdpi.comscielo.br

Structure-Activity Relationship (SAR) Studies for Non-Biological Systems

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their observed activity. While SAR is often applied in the context of biological systems (e.g., drug discovery), it can also be relevant for understanding the activity of compounds in non-biological contexts, such as catalytic processes or material science. In silico SAR studies involve using computational methods to analyze molecular descriptors and build models that relate structure to activity. For this compound, SAR studies in non-biological systems could explore how variations in its structure (e.g., double bond position or branching) might affect its reactivity in specific chemical reactions or its properties in material applications. Although no specific examples of SAR studies for this compound in non-biological systems were found, the principles of computational SAR, which involve calculating molecular properties and correlating them with experimental data, are broadly applicable.

Emerging Research Frontiers and Future Prospects for 1 Phytene Studies

Development of Novel and Sustainable Synthetic Routes

Current understanding of 1-phytene often centers on its natural biosynthesis as an intermediate in the carotenoid pathway, catalyzed by enzymes like phytoene (B131915) synthase (PSY) which condenses two molecules of geranylgeranyl diphosphate (B83284) (GGPP) frontiersin.orghst-j.orgnih.gov. While this biological route exists, research is needed to develop novel and sustainable synthetic methods for this compound production. This includes exploring chemo-catalytic approaches that are environmentally benign, utilize renewable feedstocks, and offer high yields and selectivity towards the desired this compound isomer. Future studies could focus on designing catalysts that mimic enzymatic activity or developing cascade reactions that convert readily available isoprenoid precursors into this compound efficiently. The goal is to move beyond extraction from biological sources, which can be low-yield and resource-intensive, towards scalable and sustainable chemical synthesis.

Exploration of Undiscovered Biological Roles in Non-Human Systems

Beyond its well-established role as a precursor to colored carotenoids in plants and some microorganisms, the biological functions of this compound itself in non-human systems are not fully elucidated. Research indicates that related colorless carotenoids like phytoene and phytofluene (B1236011) may possess biological activities, such as antioxidant properties and photoprotection hogrefe.commdpi.comnews-medical.netoatext.comnih.govmdpi.com. Future research should investigate if this compound also exhibits intrinsic biological roles in plants, algae, bacteria, or other organisms, independent of its conversion to downstream carotenoids. This could involve studies on its potential as a signaling molecule, its interaction with cellular membranes, or its effects on stress responses in various non-human biological contexts. For instance, recent studies in C. elegans have shown that phytoene can extend lifespan and protect against amyloid toxicity, suggesting potential bioactivity in non-human models news-medical.netnih.gov. Similar investigations into this compound are warranted.

Advancements in Ultra-Trace Analytical Detection and Isomeric Analysis

Accurate detection and quantification of this compound, particularly at ultra-trace levels in complex biological and environmental matrices, remain analytical challenges. Furthermore, differentiating this compound from its structural isomers (such as phyt-2-ene) is crucial for precise analysis and understanding its specific roles chem960.comchem960.com. While techniques like HPLC and GC coupled with various detectors (UV-Vis, MS) are used for carotenoid analysis, including phytoene, further advancements are needed for enhanced sensitivity, selectivity, and robustness specifically for this compound nih.govcdc.govresearchgate.netmdpi.commdpi.com. Future research should focus on developing hyphenated techniques, such as advanced LC-MS/MS or GC-MS/MS methods, with optimized sample preparation protocols for the specific challenges posed by this compound's structure and potential low concentrations in samples. The development of isomer-specific analytical methods, perhaps utilizing differential mobility spectrometry or advanced chromatographic phases, is also a key frontier.

Integration of Synthetic Biology for Enhanced Phytene Production in Microorganisms

Synthetic biology offers a powerful toolkit for engineering microorganisms to enhance the production of valuable compounds, including isoprenoids like phytene frontiersin.orgnih.govnih.gov. Significant research has focused on increasing the production of downstream carotenoids in microbes by manipulating the carotenoid biosynthetic pathway, often targeting enzymes like phytoene synthase frontiersin.orghst-j.orgnih.govmdpi.comfrontiersin.orgresearchgate.netusda.govbiorxiv.orgresearchgate.netfrontiersin.org. Future prospects lie in specifically engineering microbial cell factories (e.g., E. coli, S. cerevisiae, algae) for the high-yield and selective production of this compound itself. This would involve optimizing the upstream mevalonate (B85504) or MEP pathways to increase GGPP supply, engineering phytoene synthase variants with improved activity or specificity for this compound formation, and potentially disrupting downstream pathways that convert this compound into other carotenoids. Strategies could include gene overexpression, pathway compartmentalization, enzyme engineering, and the use of CRISPR-based tools for metabolic flux redirection nih.govnih.govresearchgate.net.

Interdisciplinary Approaches to Understand Phytene's Environmental Dynamics

Understanding the environmental dynamics of this compound requires interdisciplinary research combining chemistry, biology, and environmental science. Given its presence in plants and algae, this compound can be introduced into various environmental compartments (soil, water, air) through biological processes and potentially anthropogenic activities. Future research should investigate its persistence, degradation pathways (e.g., photochemical, microbial), transport, and potential interactions with other environmental components. Studies could utilize advanced analytical techniques to trace its fate in different ecosystems and employ modeling approaches to predict its environmental behavior. Furthermore, exploring the role of environmental factors (light, temperature, nutrient availability) on this compound production and accumulation in organisms could provide insights into its natural environmental cycling europa.eu.

Q & A

Basic Research Questions

Q. How can researchers ensure the reproducibility of 1-Pentene synthesis in laboratory settings?

- Methodological Answer : Reproducibility requires strict adherence to documented protocols. For novel syntheses, provide full experimental details (e.g., reaction conditions, purification steps) in the main manuscript, with supplementary data for extended procedures . For known compounds, cite validated literature methods (e.g., Holmes & Lossing’s thermochemical protocols for fragmentation analysis) and confirm purity via GC/MS or NMR .

Q. What key thermodynamic properties of 1-Pentene are critical for gas-phase mechanistic studies?

- Data-Driven Answer : Prioritize the following properties:

Q. What safety protocols are essential when handling 1-Pentene in experimental workflows?

- Safety Framework :

- Engineering Controls : Use fume hoods for volatile releases .

- PPE : Chemical-resistant gloves, safety goggles, and flame-retardant lab coats .

- Emergency Response : For inhalation exposure, immediate relocation to fresh air; for skin contact, wash with soap/water for ≥15 minutes .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data on 1-Pentene’s reaction mechanisms?

- Analytical Workflow :

Validate Computational Models : Cross-check density functional theory (DFT) results against experimental ionization potentials and enthalpies .

Iterative Refinement : Adjust basis sets or solvent-effect parameters if discrepancies exceed 5% .

Publish Negative Data : Document divergent outcomes to refine future hypotheses .

Q. What experimental design principles minimize bias in 1-Pentene’s catalytic isomerization studies?

- Methodological Guidelines :

- Controls : Include inert atmosphere (N₂/Ar) to exclude oxidative pathways .

- Blinding : Assign sample IDs randomly to avoid observer bias .

- Replication : Perform triplicate runs with independent catalyst batches .

Q. How do researchers apply the FINER criteria to evaluate 1-Pentene-related hypotheses?

- Evaluation Framework :

- Feasibility : Ensure access to high-purity reagents and calibrated instrumentation .

- Novelty : Compare proposed mechanisms (e.g., carbocation rearrangements) against established literature .

- Ethical Compliance : Disclose hazards in methods sections (e.g., flammability risks) .

Data Contradiction Analysis

Q. What strategies address inconsistencies in reported 1-Pentene photoelectron spectra?

- Resolution Protocol :

Source Evaluation : Prioritize peer-reviewed datasets (e.g., NIST) over non-validated repositories .

Method Comparison : Assess if discrepancies arise from instrumental calibration (e.g., UV lamp intensity) or sample purity .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers across studies .

Synthesis of Findings

These FAQs integrate thermodynamic data, experimental design frameworks, and contradiction-resolution strategies specific to 1-Pentene. Researchers should cross-reference primary datasets (e.g., NIST ) and adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry ) for reproducibility. Advanced studies require iterative validation to address mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。